trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester
Description
Chemical Structure: The compound features a trans-configured cyclohexyl ring substituted with a 1-aminoethyl group at the 4-position and a benzyl carbamate ester. Its molecular formula is C₁₆H₂₄N₂O₂ (MW: 276.38 g/mol), with CAS No. 2197189-61-8 . The trans stereochemistry likely enhances conformational rigidity, influencing binding specificity in biological systems. The benzyl carbamate acts as a protective group, removable via hydrogenolysis, making it valuable in prodrug design or peptide synthesis .
Properties
IUPAC Name |
benzyl N-[4-(1-aminoethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12(17)14-7-9-15(10-8-14)18-16(19)20-11-13-5-3-2-4-6-13/h2-6,12,14-15H,7-11,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARGVNNUZLSYKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Formation of the Cyclohexylamine Core
Enantioselective Reduction and Controlled Hydroxyl Substitution
One approach starts from cyclohexyl derivatives bearing hydroxyl groups, where stereochemistry at the carbon bearing the hydroxyl is controlled by enantioselective reduction using chiral boron reagents. This method allows selective formation of the trans isomer of 4-(1-aminoethyl)cyclohexyl intermediates, which are then converted to the carbamic acid benzyl ester.One-Pot Hydrogenation of Aromatic Precursors
Another industrially relevant method involves catalytic hydrogenation of p-aminobenzoic acid derivatives under basic conditions with suitable catalysts (e.g., Ru/C) at moderate hydrogen pressure (around 15 bar) and elevated temperature (~100 °C). This process yields trans-4-amino-1-cyclohexanecarboxylic acid derivatives with trans ratios exceeding 75%, avoiding the need for separate cis-to-trans isomer conversion. The reaction proceeds efficiently in aqueous media and is amenable to scale-up.
Functional Group Transformations and Carbamate Formation
Mesylate and Iodide Intermediates
The alcohol intermediate (formula II-4) can be converted into its mesylate and subsequently into an iodide intermediate by reaction with sodium iodide. These activated intermediates facilitate nucleophilic substitution with amines to introduce the aminoethyl group.Alkylation of Amines
Alkylation of amines (formula II-6) is performed in solvents like tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of bases such as sodium carbonate or triethylamine. This step is critical for attaching the aminoethyl substituent with retention of stereochemistry.Carbamate Ester Formation
The carbamic acid benzyl ester is formed by reacting the amino-substituted cyclohexyl intermediate with benzyl chloroformate or similar reagents under controlled conditions. This step is typically done after ensuring the amino group is free and stereochemistry is confirmed.
Protection and Purification Steps
BOC Protection and Selective Esterification
In some processes, the amino group is temporarily protected with tert-butoxycarbonyl (BOC) groups to facilitate selective reactions and purification. For example, after hydrogenation, the amino acid mixture is BOC-protected, and selective esterification is used to isolate the trans isomer with high purity.Selective Crystallization and Extraction
Separation of cis/trans isomers is achieved by selective crystallization or esterification of carboxylic acid groups. Acid-base extraction techniques with citric acid and organic solvents (DCM, acetone) are employed to purify the trans isomer.
The one-pot hydrogenation and subsequent BOC protection and esterification process can achieve overall yields around 47% for the trans isomer with purities exceeding 90% after purification.
Alkylation and carbamate formation steps typically proceed with good yields (60-70%) when optimized for solvent and base choice.
The trans isomer of 4-(1-Aminoethyl)-cyclohexyl carbamic acid benzyl ester can be synthesized efficiently via catalytic hydrogenation of aromatic precursors or via enantioselective reduction of hydroxylated intermediates.
Controlling stereochemistry is critical and achieved by choice of catalyst, reaction conditions, and protecting group strategies.
One-pot processes using Ru/C catalysts in aqueous basic media under moderate hydrogen pressure are industrially favorable due to mild conditions and high trans selectivity.
Subsequent functional group transformations, including mesylation, alkylation, and carbamate formation, proceed with retention of stereochemistry and good yields.
Purification involves selective crystallization, acid-base extraction, and protection/deprotection steps to isolate the trans isomer with high purity.
The preparation of trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester is well-established through several complementary synthetic routes. Industrially scalable methods favor catalytic hydrogenation of aromatic precursors under mild conditions, achieving high trans selectivity. Detailed control of reaction conditions, catalysts, and purification protocols ensures high yield and stereochemical purity, making these methods suitable for pharmaceutical and fine chemical applications.
Chemical Reactions Analysis
Types of Reactions
Trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates or esters.
Scientific Research Applications
Trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological molecules, while the carbamic acid benzyl ester moiety can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Functional Group Variations in Cyclohexyl Carbamates
The table below summarizes key structural and functional differences:
Stability and Reactivity
- Benzyl vs. Cyclohexyl Esters : The benzyl carbamate in the target compound is more susceptible to aspartimide formation under acidic conditions (e.g., HF-anisole) compared to cyclohexyl esters, which show 170-fold lower imide formation . This makes cyclohexyl analogs preferable in peptide synthesis requiring acidic cleavage.
- Electrophilic Substituents : Chloroacetyl derivatives (e.g., ) exhibit higher reactivity in nucleophilic substitutions, useful for conjugations but prone to hydrolysis.
Stereochemical and Conformational Effects
- In contrast, cis isomers or flexible substituents (e.g., hydroxyethyl in ) may adopt multiple conformations, reducing selectivity.
Key Differentiators of the Target Compound :
Trans Configuration : Optimizes rigidity for target engagement.
Aminoethyl Group: Balances H-bonding capacity and metabolic stability.
Benzyl Carbamate : Facilitates protective group chemistry but limits stability under acidic conditions.
Comparative Advantages :
- Compared to sulfenyl or chloro-substituted analogs, the aminoethyl group offers superior H-bonding without excessive reactivity.
- Hydrophilic hydroxyethyl derivatives (e.g., ) may excel in aqueous environments, whereas the target compound’s benzyl ester suits lipid-rich matrices.
Biological Activity
Trans [4-(1-aminoethyl)-cyclohexyl]-carbamic acid benzyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented as follows:
- Chemical Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 280.38 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its role as a potential inhibitor in therapeutic applications.
The compound acts primarily through the inhibition of specific enzymes or receptors involved in various biological pathways. The presence of the carbamate functional group is critical for its interaction with target proteins, influencing both binding affinity and selectivity.
Pharmacological Properties
Several studies have characterized the pharmacological properties of this compound:
- Inhibition Studies : Initial studies have shown that this compound exhibits inhibitory activity against certain kinases, which are crucial in cancer signaling pathways.
- Binding Affinity : Structure-activity relationship (SAR) analyses indicate that modifications to the cyclohexyl or aminoethyl groups can significantly influence binding affinity and selectivity towards specific targets.
Case Study 1: Kinase Inhibition
A study examined the compound's efficacy as an inhibitor of polo-like kinase 1 (Plk1), a target for cancer therapy. The results indicated that the compound exhibited a significant reduction in kinase activity with an IC value of approximately 2.5 µM, suggesting potential for further development as an anticancer agent .
| Compound | Target | IC (µM) | Remarks |
|---|---|---|---|
| This compound | Plk1 | 2.5 | Significant inhibition observed |
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on modifying the side chains of the compound to optimize its biological activity. Variants with different substituents on the cyclohexane ring showed varied potency against Plk1, with some achieving up to 10-fold increased activity compared to the parent compound .
| Variant | Modification | IC (µM) | Activity Change |
|---|---|---|---|
| A | Methyl on cyclohexane | 0.25 | Improved |
| B | Ethyl on cyclohexane | 0.75 | Moderate improvement |
| C | No modification | 2.5 | Baseline |
Q & A
Q. What are the recommended synthetic routes for trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example:
- Step 1 : Coupling of the cyclohexylamine derivative with a benzyloxycarbonyl (Cbz) protecting group via carbamate formation under anhydrous conditions (e.g., using triphosgene or chloroformates) .
- Step 2 : Introduction of the aminoethyl side chain via reductive amination or alkylation, ensuring stereochemical control (trans configuration) .
- Intermediate Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity and stereochemistry. LC-MS or HPLC (≥95% purity) can verify intermediate integrity .
Q. How should researchers validate the stability of this compound under experimental conditions?
- Methodological Answer :
- Storage : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the carbamate group.
- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free amine or benzyl alcohol derivatives) .
Q. What analytical techniques are critical for distinguishing trans vs. cis isomers in this compound?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve isomers .
- NOESY NMR : Detect spatial proximity of protons on the cyclohexyl ring to confirm trans geometry (e.g., absence of cross-peaks between axial substituents) .
Advanced Research Questions
Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies in drug discovery?
- Methodological Answer :
- Analog Design : Replace the benzyl ester with tert-butyl esters (e.g., Boc-protected variants) to study steric effects on bioavailability .
- Activity Comparison : Test analogs against biological targets (e.g., enzyme inhibition assays) to correlate substituent electronegativity (e.g., fluorine vs. methoxy groups) with potency .
- Case Study : Cyclohexane carboxylic acid analogs (anti-inflammatory) and tetrazole derivatives (anticonvulsant) highlight how functional groups modulate activity .
Q. How should researchers address contradictory data in solubility or reactivity across different batches?
- Methodological Answer :
- Root-Cause Analysis :
- Impurity Profiling : Use LC-HRMS to detect trace byproducts (e.g., residual solvents or diastereomers) affecting solubility .
- Crystallography : Compare X-ray structures of batches to identify polymorphic forms influencing reactivity .
- Mitigation : Optimize recrystallization solvents (e.g., ethyl acetate/hexane mixtures) to ensure consistent crystal packing .
Q. What strategies optimize the compound’s synthetic yield while maintaining stereochemical fidelity?
- Methodological Answer :
- Catalyst Screening : Use chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of the aminoethyl group .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance carbamate formation kinetics but require strict anhydrous conditions to avoid side reactions .
- DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, stoichiometry) and identify critical process parameters .
Experimental Design & Safety
Q. What safety protocols are essential when handling this compound’s reactive intermediates?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods for steps involving volatile reagents (e.g., triphosgene). PPE (gloves, goggles) is mandatory .
- Waste Management : Quench reactive intermediates (e.g., excess phosgene derivatives) with aqueous ammonia before disposal .
Q. How can computational modeling guide the rational design of derivatives with improved metabolic stability?
- Methodological Answer :
- In Silico Tools :
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic hotspots (e.g., ester hydrolysis sites) .
- QSAR Models : Train models on existing analogs to prioritize derivatives with optimal logP (2–4) and polar surface area (<80 Ų) for enhanced stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
